molecular formula C10H16N2O B13186371 (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B13186371
M. Wt: 180.25 g/mol
InChI Key: FRKYFCUYEMAVBJ-UHFFFAOYSA-N
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Description

(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

  • (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol
  • (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Comparison: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of a cyclopentyl group, which can influence its chemical reactivity and biological activity. Compared to (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol, the cyclopentyl group provides greater steric hindrance, potentially affecting its binding affinity to biological targets. The presence of a hydroxyl group also allows for additional hydrogen bonding interactions, which can be crucial for its activity in various applications .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(5-cyclopentyl-2-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C10H16N2O/c1-12-9(7-13)6-10(11-12)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3

InChI Key

FRKYFCUYEMAVBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCCC2)CO

Origin of Product

United States

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